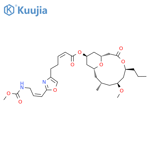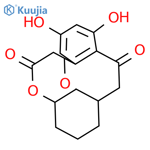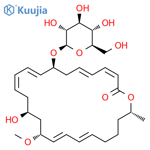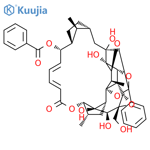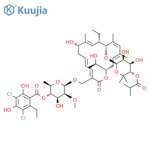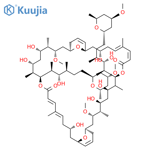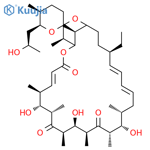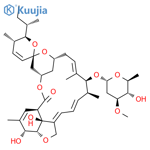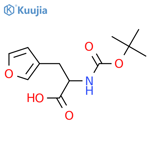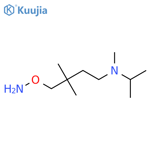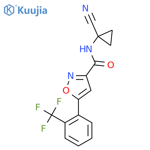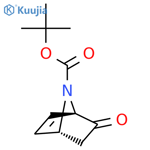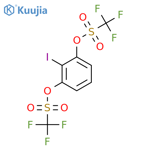Macrolide und Analoge
Macrolides and their analogues are a class of antibiotics characterized by a large macrocyclic lactone ring, typically containing more than 12 carbon atoms. These compounds exhibit broad-spectrum antimicrobial activity against gram-positive bacteria and some gram-negative bacteria, as well as certain mycoplasmas, chlamydiae, and protozoa. They function primarily by inhibiting bacterial protein synthesis, which leads to cell death.
The most well-known macrolides include erythromycin, clarithromycin, and azithromycin. Their analogues, such as telithromycin and josamycin, often exhibit enhanced properties such as improved bioavailability, extended half-life, or broader spectra of activity. These compounds are widely used in various medical fields due to their effectiveness against drug-resistant strains of bacteria.
Macrolides and their analogues play a crucial role in modern medicine, particularly in treating respiratory infections, skin conditions, and other bacterial diseases. Their unique structural features enable them to bind to bacterial ribosomes with high specificity, making them effective yet relatively mild on human cells.

Verwandte Literatur
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Empfohlene Lieferanten
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
